The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with formyl chloride. This reaction leads to the formation of 1-methyl-6-oxo-pyridine-3-carboxamide.
Key Parameters:
In industrial settings, large-scale synthesis often employs continuous flow reactors and advanced purification techniques to ensure high yield and product quality. Optimized reaction conditions are crucial for maximizing efficiency in production.
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide features a unique molecular structure that includes:
The compound's structure can be represented using various chemical notation systems, including InChI and SMILES formats:
This structural configuration contributes to its reactivity and biological activity.
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide participates in several types of chemical reactions:
Reagents commonly used in these reactions include:
Controlled temperatures and pH levels are essential for selective transformations.
The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets that modulate biological pathways. Its antiproliferative activity is primarily attributed to its ability to inhibit key enzymes involved in cell growth and division, thereby affecting cancer cell proliferation.
Research indicates that this compound may interfere with signaling pathways that regulate apoptosis and cell cycle progression, which are critical in cancer biology.
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits the following physical properties:
Key chemical properties include:
Additional data such as melting point or boiling point may vary based on synthesis methods but are crucial for practical applications.
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications across several fields:
These applications highlight the compound's versatility and importance in both academic research and industrial contexts.
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 85614-92-2) represents a structurally distinctive heterocyclic compound with emerging significance in pharmaceutical research. Characterized by the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, this molecule features a 2-pyridone core substituted with a methyl group at position 5 and a carboxamide at position 3 [1] [2]. Its structural duality combines hydrogen-bonding capacity (through the carboxamide and pyridone NH) with hydrophobic character (via the methyl substituent), creating versatile molecular recognition properties. The compound's SMILES string (CC1=CNC(=O)C(=C1)C(N)=O) precisely captures this arrangement, while its storage requirement (sealed in dry conditions at 2-8°C) reflects moderate stability under controlled environments [1]. As research into nitrogen-containing heterocycles intensifies, this compound has transitioned from a synthetic intermediate to a pharmacophore of standalone interest, particularly in the design of bioactive molecules targeting enzymatic pathways and protein interactions.
The chemical architecture of 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide places it within a broader family of dihydropyridine derivatives that exhibit remarkable pharmacological versatility. Its core structure demonstrates several critical functional features:
Tautomerism and Electronic Distribution: The 2-pyridone ring exists in equilibrium with its 2-hydroxypyridine tautomer, creating an internal hydrogen-bonding network that influences both reactivity and biological interactions. This tautomeric behavior facilitates proton donation/acceptance, crucial for binding to biological targets [5]. The carboxamide substituent at position 3 further enhances hydrogen-bonding potential through both carbonyl oxygen and amide hydrogen, enabling diverse binding modes with proteins.
Ring Substitution Patterns: Positional isomerism significantly impacts biological activity. The 5-methyl substituent provides steric bulk and lipophilicity compared to unsubstituted analogs, potentially enhancing membrane permeability. This contrasts with compounds like 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, where N-methylation blocks hydrogen bonding at the pyridone nitrogen, and carboxylic acid substitution creates different charge characteristics [4]. Similarly, 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (2-hydroxy-5-methylnicotinic acid, CAS 38076-77-6) demonstrates how carboxamide-to-acid conversion dramatically alters polarity and metal-chelating properties [6].
Table 1: Structural Analogs of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and Key Properties
Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Functional Implications |
---|---|---|---|---|
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 85614-92-2 | C₇H₈N₂O₂ | Reference compound | Balanced H-bond donor/acceptor capacity |
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 1201510 | C₇H₇NO₃ | N-methylation; carboxylic acid instead of carboxamide | Reduced H-bond donation; increased acidity |
5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 38076-77-6 | C₇H₇NO₃ | Carboxylic acid instead of carboxamide | Enhanced metal coordination; different charge state |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 2764417 | C₉H₁₀N₂O₃ | Additional acetyl group at position 5 | Increased steric bulk; enhanced electron-withdrawing character |
1-(4-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 941989-01-1 | C₂₀H₁₆ClN₃O₄ | N-substitution; extended aryl carboxamide | Enhanced hydrophobic interactions; altered binding specificity [8] |
The molecule's functional significance extends beyond its isolated structure through its role as a precursor to complex pharmacophores. For instance, spiro-fused derivatives incorporating the 2-oxodihydropyridine unit—such as 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides—demonstrate how this core can be integrated into three-dimensionally constrained scaffolds . These structural expansions enhance binding specificity for biological targets like the PqsR transcriptional regulator in Pseudomonas aeruginosa, with docking studies revealing binding energies ranging from -5.8 to -8.2 kcal/mol . Additionally, the carboxamide group serves as a versatile synthetic handle for further derivatization, enabling the construction of extended conjugates like 1-(4-chlorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, where hydrophobic aromatic substituents modulate target affinity [8].
Dihydropyridine chemistry has evolved substantially since the early 20th century, with 2-pyridone derivatives emerging as privileged scaffolds in the 1980s. The discovery of nifedipine's calcium channel blocking activity in 1975 marked a watershed moment, triggering intensive exploration of dihydropyridine structural space. However, early research predominantly focused on 1,4-dihydropyridines with symmetric substitution patterns. The emergence of unsymmetrical 1,2-dihydropyridines like 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide represented a conceptual shift toward functional diversity over symmetry [5].
The historical trajectory of 2-pyridone-based drug development reveals three key evolutionary phases:
First Generation (Pre-1990s): Focused on simple alkyl/aryl substituted dihydropyridines as cardiovascular agents. These lacked the carboxamide functionality that defines modern derivatives.
Second Generation (1990s-2010s): Introduced hydrogen-bonding groups like carboxamides and carboxylic acids to improve target specificity beyond ion channels. During this period, compounds such as 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid were investigated for their metal-chelating properties and potential antimicrobial activity [6]. Synthetic methodologies advanced to enable regioselective introduction of substituents, allowing access to previously inaccessible isomers.
Current Era (Post-2010): Characterized by hybrid pharmacophore design, where the 2-oxodihydropyridine unit is integrated into complex molecular architectures. For example, spiro[indoline-3,4′-pyridine] derivatives demonstrate how the core scaffold contributes to multi-target engagement . Modern applications exploit the hydrogen-bonding matrix of the carboxamide-pyridone system for high-affinity protein binding, as evidenced in compounds targeting bacterial quorum-sensing pathways.
Table 2: Key Developments in Dihydropyridine-Based Pharmacophores
Time Period | Research Focus | Representative Compound Classes | Therapeutic Applications | Synthetic Advancements |
---|---|---|---|---|
1970s-1980s | Symmetrical 1,4-DHPs | Nifedipine analogs | Calcium channel blockers (cardiovascular) | Hantzsch dihydropyridine synthesis |
1990s-2000s | Functionalized 2-pyridones | 3-Carboxamide/3-carboxylic acid derivatives | Antibacterial, enzyme inhibitors | Regioselective substitution methods |
2010-Present | Molecular hybrids & spirocycles | Spiro[indole-3,4′-pyridines]; N-substituted carboxamides | Antitumor, quorum-sensing inhibitors, herbicide safeners | Multi-component reactions; tandem cyclizations |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: